2-(2-oxopiperidin-3-yl)acetic acid
Description
Contextualization within Modern Medicinal Chemistry
In the realm of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for drug discovery is relentless. The piperidine (B6355638) ring is a well-established "privileged scaffold," meaning it is a common structural motif found in a wide array of approved drugs and natural products. ajchem-a.com The incorporation of an oxo group to form a 2-oxopiperidine (or δ-valerolactam) ring, along with the acetic acid side chain, provides specific steric and electronic features that can be exploited for targeted drug design. This functionalization offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Significance as a Foundational Scaffold for Bioactive Molecules
The true significance of 2-(2-oxopiperidin-3-yl)acetic acid lies in its role as a foundational scaffold. Its structure is a key component in the assembly of more complex molecules with therapeutic potential. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, enabling the attachment of different pharmacophores. The lactam ring itself can be a site for further chemical elaboration. This versatility allows chemists to synthesize libraries of derivatives and screen them for a wide range of biological activities.
Overview of Key Research Areas and Applications
While dedicated research on this compound is still in its early stages, the broader class of piperidine and 2-oxopiperidine derivatives has been investigated in several key research areas. These include the development of antibacterial agents, anticancer therapies, and neurologically active compounds. nih.govnih.gov Furthermore, the structural motifs present in this compound suggest its potential utility in the design of linkers for Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. nih.govprecisepeg.com
The following table provides a summary of the key properties of this compound:
| Property | Value |
| Chemical Formula | C7H11NO3 |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 933753-48-1 |
| Appearance | Powder |
Structure
3D Structure
Properties
CAS No. |
1368113-34-1 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(2-oxopiperidin-3-yl)acetic acid |
InChI |
InChI=1S/C7H11NO3/c9-6(10)4-5-2-1-3-8-7(5)11/h5H,1-4H2,(H,8,11)(H,9,10) |
InChI Key |
QJYQNYXPOPJYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 2 Oxopiperidin 3 Yl Acetic Acid and Its Derivatives
Total Synthesis Strategies for the Core Piperidine-Acetic Acid System
The synthesis of the 2-(2-oxopiperidin-3-yl)acetic acid scaffold, a substituted δ-lactam, can be approached through various strategic disconnections, broadly categorized into linear and convergent pathways. The control of stereochemistry at the C3 position is a critical consideration in these synthetic endeavors.
Multi-Step Linear Synthesis Approaches
Linear synthesis involves the sequential construction of the target molecule from a single starting material. A common strategy for building the piperidin-2-one core is through the cyclization of a linear precursor, such as a δ-amino acid derivative.
One potential linear route begins with a suitably substituted glutaric acid or glutamic acid derivative. For instance, the synthesis could commence with the alkylation of a protected glutamic acid diester. The process would involve the formation of an enolate at the α-carbon, which is then reacted with an electrophile that can be later converted into the acetic acid side chain. Subsequent steps would include deprotection and intramolecular cyclization (lactamization) to form the 2-oxopiperidinone ring. The final step would be the hydrolysis of the ester group to yield the desired carboxylic acid.
Another linear approach is the intramolecular cyclization of δ-aminopimelic acid derivatives. This involves preparing a linear C7 dicarboxylic acid with a nitrogen atom at the 5-position. Activation of one of the carboxylic acid groups followed by reaction with the amino group would lead to the formation of the six-membered lactam ring.
Convergent Synthesis Methodologies
Convergent syntheses offer advantages in efficiency by assembling the final product from several independently prepared fragments. This approach allows for the rapid generation of diverse analogs by modifying the constituent fragments. For the this compound system, a convergent strategy could involve the reaction of a pre-formed piperidinone precursor with a fragment containing the acetic acid moiety.
A plausible convergent route is a Michael addition reaction. This could involve the addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester that bears a precursor to the acetic acid side chain. The resulting adduct can then undergo cyclization to form the piperidinone ring. Multicomponent reactions, which combine three or more starting materials in a single operation, represent a highly efficient convergent strategy. A one-pot reaction involving an aldehyde, a nitrogen source (like ammonium acetate), and a Michael acceptor could stereoselectively generate highly substituted piperidin-2-ones. hse.ru This approach allows for the rapid assembly of the core structure with multiple points of diversity. hse.ru
Stereoselective Synthesis and Chiral Control
The C3 position of this compound is a stereocenter, making stereocontrol a critical aspect of its synthesis. Achieving a specific stereoisomer can be accomplished through several methods:
Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material, such as L-glutamic acid, can pre-determine the stereochemistry at the chiral center. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key reaction. For example, attaching a chiral group to the nitrogen of a pyridone precursor can control the facial selectivity of nucleophilic additions or enolate alkylations, thereby setting the stereochemistry at the C3 position. researchgate.net
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction can be used to synthesize enantioenriched 3-substituted tetrahydropyridines, which can then be converted to the corresponding piperidines. nih.gov Similarly, stereoselective Mannich-type reactions, inspired by alkaloid biosynthesis, can assemble multi-substituted chiral piperidines from simple precursors. rsc.org
Functionalization and Derivatization of the Oxopiperidinyl and Acetic Acid Moieties
The this compound molecule possesses two primary sites for chemical modification: the secondary amine (lactam nitrogen) and the carboxylic acid group. These sites allow for a wide range of derivatization reactions to modulate the compound's properties.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the lactam ring is a nucleophilic center that can be readily functionalized.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. Typically, the lactam is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding anion. This anion then acts as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an SN2 reaction to yield the N-alkylated product.
N-Acylation: The introduction of an acyl group (R-C=O) at the nitrogen position results in an N-acyl lactam or imide. This transformation is commonly achieved by reacting the parent lactam with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA). The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction.
| Reaction Type | Reagent Examples | Typical Conditions | Resulting Derivative |
| N-Alkylation | Alkyl Halides (e.g., CH₃I, BnBr) | 1. Base (NaH, K₂CO₃) 2. Alkylating Agent 3. Aprotic Solvent (THF, DMF) | N-Alkyl-2-(2-oxopiperidin-3-yl)acetic acid |
| N-Acylation | Acyl Chlorides (e.g., CH₃COCl)Acid Anhydrides (e.g., (CH₃CO)₂O) | Base (Pyridine, TEA)Aprotic Solvent (DCM, THF) | N-Acyl-2-(2-oxopiperidin-3-yl)acetic acid |
Table 1: Summary of N-Functionalization Reactions
Modification of the Carboxylic Acid Group (e.g., Esterification, Amidation)
The carboxylic acid moiety is a versatile functional group that can be converted into a variety of derivatives, most notably esters and amides. libretexts.org
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. The most common is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) under heating. libretexts.orgyoutube.com This is a reversible equilibrium-driven process. libretexts.org Alternatively, the carboxylic acid can be deprotonated with a base to form a carboxylate salt, which can then be reacted with an alkyl halide to form the ester.
Amidation: The formation of an amide bond requires the coupling of the carboxylic acid with a primary or secondary amine. Since the direct reaction is often slow, the carboxylic acid must first be "activated". youtube.com This can be done by converting it to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an amine. A milder and more common approach in modern synthesis is the use of coupling reagents. Reagents like dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU facilitate amide bond formation under mild conditions with high yields. mdpi.com
| Reaction Type | Reagent Examples | Typical Conditions | Resulting Derivative |
| Esterification | Alcohols (e.g., CH₃OH, C₂H₅OH) | Acid Catalyst (H₂SO₄), Heat | Methyl/Ethyl 2-(2-oxopiperidin-3-yl)acetate |
| Alkyl Halides (e.g., CH₃I) | Base (K₂CO₃), Solvent (DMF) | Methyl 2-(2-oxopiperidin-3-yl)acetate | |
| Amidation | Amines (e.g., NH₃, RNH₂, R₂NH) | Coupling Agent (EDC, HATU), Base (DIPEA), Solvent (DMF, DCM) | 2-(2-Oxopiperidin-3-yl)acetamide derivative |
| 1. SOCl₂ or (COCl)₂ 2. Amine | 1. Heat 2. Amine, Base | 2-(2-Oxopiperidin-3-yl)acetamide derivative |
Table 2: Summary of Carboxylic Acid Modifications
Substitutions on the Piperidine (B6355638) Ring
The functionalization of the piperidine ring is a key strategy for modifying the properties of this compound derivatives. A primary and effective method for creating substituted piperidines is the catalytic hydrogenation of the corresponding substituted pyridine precursors. asianpubs.orgrsc.orgresearchgate.net This approach is advantageous as it allows for the introduction of desired substituents onto the aromatic pyridine ring, which is often more straightforward than direct substitution on the saturated piperidine ring.
Various catalysts have been successfully employed for this transformation, including platinum, palladium, rhodium, and iridium-based systems. asianpubs.orgrsc.orgresearchgate.netchemrxiv.org For instance, platinum oxide (PtO2), also known as Adams' catalyst, has been used for the hydrogenation of substituted pyridines in glacial acetic acid under hydrogen pressure. asianpubs.orgresearchgate.net Rhodium catalysts, such as Rh2O3, are effective under mild conditions for reducing a variety of unprotected pyridines, tolerating functional groups like alcohols, amines, and carbonyls. rsc.org Furthermore, iridium(III) catalysts have demonstrated robustness in the ionic hydrogenation of pyridines, showing excellent tolerance for sensitive functional groups such as nitro, azido, and bromo moieties. chemrxiv.org
The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation, often leading to cis-substituted piperidines as the major product. rsc.org This stereochemical control is crucial for the synthesis of specific isomers with desired biological activities.
| Substitution Type | Key Reagents/Catalysts | Typical Conditions | Reference Example |
|---|---|---|---|
| General Hydrogenation | PtO2 (Adams' catalyst), H2 | Glacial acetic acid, 50-70 bar H2, room temp. | Hydrogenation of various pyridine derivatives to piperidines. asianpubs.orgresearchgate.net |
| Functional Group Tolerant Hydrogenation | Rh2O3, H2 | Trifluoroethanol (TFE), 5 bar H2, 40 °C | Reduction of pyridines with unprotected alcohol and amine groups. rsc.org |
| Ionic Hydrogenation | [Ir(cod)Cl]2/dppm, H2, Trifluoroacetic acid | Methanol, 50 bar H2, room temp. | Reduction of pyridines with nitro, azido, and bromo groups. chemrxiv.org |
| Fluorination | Rhodium(I) complex, Pinacol borane | Dearomatization/hydrogenation of fluoropyridines | Accessing all-cis-(multi)fluorinated piperidines. nih.gov |
Novel Synthetic Routes and Methodological Advancements
Recent advancements in synthetic chemistry have provided more efficient and selective routes to piperidine derivatives. A significant development is the use of homogeneous catalysis which offers milder reaction conditions and improved selectivity compared to some traditional heterogeneous systems. rsc.orgchemrxiv.org
Iridium-catalyzed ionic hydrogenation stands out for its broad functional group tolerance, enabling the synthesis of highly functionalized piperidines that were previously difficult to access. chemrxiv.org This method avoids the harsh conditions that can degrade sensitive molecular features. Similarly, the use of rhodium oxide (Rh2O3) allows for the hydrogenation of unprotected pyridines under mild temperatures and pressures, enhancing the practicality and accessibility of these compounds. rsc.org
Another area of advancement is electrocatalytic hydrogenation. This method uses electricity to drive the hydrogenation of pyridines, operating at ambient temperature and pressure. nih.gov By using a membrane electrode assembly, this technique can achieve high current efficiency and yield, presenting a scalable and sustainable alternative to traditional methods that rely on high-pressure hydrogen gas. nih.gov
Cascade reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, represent a significant methodological improvement. For instance, hydroboration/hydrogenation cascades have been developed for the cis-selective reduction of substituted pyridines, streamlining the synthetic process. nih.gov
| Methodology | Key Features | Advantages | Example Catalyst/System |
|---|---|---|---|
| Traditional Heterogeneous Hydrogenation | High pressure and/or temperature often required. | Well-established, effective for simple substrates. | Palladium on carbon, Raney Nickel. researchgate.net |
| Homogeneous Catalytic Hydrogenation | Milder conditions, high selectivity, broad functional group tolerance. | Access to complex molecules, better control. | Rh2O3, Iridium(III) complexes. rsc.orgchemrxiv.org |
| Electrocatalytic Hydrogenation | Ambient temperature and pressure, uses electricity. | High energy efficiency, improved safety, scalable. | Carbon-supported rhodium catalyst with a membrane electrode assembly. nih.gov |
| Cascade Reactions | Multiple steps in one pot. | Increased efficiency, reduced waste. | Hydroboration/hydrogenation cascade. nih.gov |
Integration of Green Chemistry Principles in Synthetic Pathways
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. jddhs.comnih.gov The synthesis of this compound and its derivatives is an area where these principles can be effectively applied. The 12 Principles of Green Chemistry provide a framework for this integration, focusing on waste prevention, atom economy, and the use of safer chemicals and processes. acs.orgnih.gov
A key focus is the replacement of hazardous solvents. Traditional syntheses often use solvents like dimethylformamide (DMF) and chlorinated hydrocarbons. Green alternatives include water, ethanol, and newer bio-based solvents. nih.gov The development of catalytic systems that can operate in greener solvents, or even in solvent-free conditions, is a significant step forward. jddhs.comnih.gov
Energy efficiency is another core principle. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.commdpi.com This technique has been successfully applied to the synthesis of various piperidine-containing heterocyclic compounds. nih.govmdpi.commdpi.com
Furthermore, the use of catalysis is inherently green. Catalysts, used in small amounts, can replace stoichiometric reagents, leading to a higher atom economy and less waste. nih.gov The development of recyclable heterogeneous catalysts further enhances the sustainability of these processes. jddhs.com
| Green Chemistry Principle | Application in Synthesis | Benefits |
|---|---|---|
| Waste Prevention | Employing one-pot or cascade reactions. nih.gov | Reduces the number of unit operations and waste from intermediate purifications. |
| Atom Economy | Using catalytic hydrogenation instead of stoichiometric reducing agents. | Maximizes the incorporation of reactant atoms into the final product. jddhs.com |
| Safer Solvents & Auxiliaries | Replacing DMF or chlorinated solvents with water, ethanol, or performing solvent-free reactions. jddhs.comnih.gov | Reduces pollution and health hazards associated with volatile organic compounds (VOCs). |
| Design for Energy Efficiency | Utilizing microwave irradiation for heating. mdpi.com | Significantly shortens reaction times and reduces overall energy consumption. |
| Catalysis | Developing highly active and selective homogeneous or heterogeneous catalysts. nih.gov | Improves reaction efficiency, minimizes byproducts, and allows for catalyst recycling. |
Molecular Interactions and Biological Target Engagement of 2 2 Oxopiperidin 3 Yl Acetic Acid Containing Compounds
Direct Binding Studies with Identified Molecular Targets
Direct binding studies are crucial for elucidating the mechanism of action of therapeutic compounds. For derivatives of 2-(2-oxopiperidin-3-yl)acetic acid, research has primarily centered on their interaction with specific enzymes, most notably enolase.
The interaction between the murine double minute 2 (MDM2) protein and the p53 tumor suppressor is a key target in cancer therapy. Inhibition of this interaction can reactivate p53's tumor-suppressing functions. While various heterocyclic compounds have been investigated as MDM2 inhibitors, a review of the available scientific literature did not yield specific evidence of compounds containing the this compound scaffold being developed or evaluated as direct inhibitors of the MDM2-p53 protein-protein interaction.
A significant body of research has identified phosphonate (B1237965) derivatives of the 2-oxopiperidine structure as potent inhibitors of enolase, a key glycolytic enzyme. Enolase catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis. acs.org
One of the most studied compounds in this class is (1-hydroxy-2-oxopiperidin-3-yl)phosphonic acid, known as HEX. clemson.edu HEX was identified through structure-activity relationship (SAR) studies aimed at improving the specificity for the human enolase 2 (ENO2) isoform over enolase 1 (ENO1). acs.org These compounds are substrate-competitive inhibitors, acting as transition-state analogues that bind to the enzyme's active site. acs.orgelsevierpure.com This inhibitory action is particularly relevant for treating cancers that have a homozygous deletion of the ENO1 gene, making them selectively vulnerable to the inhibition of the paralogous ENO2 isoform. acs.orgelsevierpure.comnih.gov To enhance cellular permeability and pharmacokinetic properties, prodrugs such as the bis-pivaloyoxymethyl version of HEX, known as POMHEX, have been developed. elsevierpure.comnih.gov
Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. While various inhibitors for different aminopeptidases have been developed, there is no specific information available in the reviewed literature detailing the direct binding or inhibition of Aminopeptidase M by compounds containing the this compound scaffold.
While the acetic acid functional group is a common feature in many enzyme inhibitors, specific research detailing the interaction of the this compound core structure with other receptors or enzymes is limited. Studies on structurally related molecules, such as 2-(thiophen-2-yl)acetic acid derivatives, have shown inhibitory activity against targets like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), but these findings are not directly transferable to the oxopiperidine series. nih.gov
Characterization of Binding Affinities and Selectivity Profiles
The efficacy of a targeted compound is defined by its binding affinity and its selectivity for the intended target over other biological molecules. For enolase inhibitors derived from the 2-oxopiperidine scaffold, these parameters have been characterized to guide further development.
HEX has demonstrated a clear preference for the ENO2 isoform, which is a critical feature for minimizing potential side effects, such as anemia, that could result from the inhibition of ENO1 in red blood cells. acs.org Studies have shown that HEX has an approximately four-fold preference for ENO2 over ENO1 at lower concentrations. acs.org The inhibitory potency of HEX and related compounds has been quantified using the half-maximal inhibitory concentration (IC₅₀) value. For instance, studies on enolase from the parasite Trypanosoma brucei (TbENO) have provided comparative IC₅₀ values for different ring-sized variants.
| Compound Name | Chemical Name | IC₅₀ (µM) |
|---|---|---|
| deoxy-SF2312 | (1-hydroxy-2-oxopyrrolidin-3-yl)phosphonic acid | 0.60 ± 0.23 |
| HEX | (1-hydroxy-2-oxopiperidin-3-yl)phosphonic acid | Data indicates it is less potent than deoxy-SF2312 |
| HEPTA | (1-hydroxy-2-oxoazepan-3-yl)phosphonic acid | Data indicates it is less potent than deoxy-SF2312 |
Data sourced from Clemson OPEN. clemson.edu
The data shows that the five-membered ring structure (pyrrolidine) of deoxy-SF2312 is more potent against TbENO than the larger six-membered (piperidine) and seven-membered (azepane) ring variants. clemson.edu
Conformational Dynamics in Ligand-Target Recognition
Understanding the three-dimensional interactions between a ligand and its target is fundamental to rational drug design. Molecular docking and computational studies have provided insights into how 2-oxopiperidine-based inhibitors fit into the active site of enolase.
Molecular docking studies were instrumental in the initial identification of cyclic derivatives of phosphoacetohydroxamate (PhAH), a known pan-enolase inhibitor, leading to the development of HEX with improved specificity for human ENO2. acs.org The crystal structure of HEX in complex with its target has been resolved (PDB ID: 5IDZ), providing a static snapshot of the binding mode. acs.org
Furthermore, molecular docking simulations on T. brucei enolase have helped to explain the observed differences in inhibitory potency among the ring-sized variants. clemson.edu These simulations calculate the potential energy change upon ligand binding, where a more negative score indicates stronger binding. The calculated binding affinities for these compounds correlate with the experimental IC₅₀ values.
| Compound Name | Binding Affinity (kcal/mol) |
|---|---|
| SF2312 | -7.2 |
| deoxy-SF2312 | -6.8 |
| HEPTA | -4.8 |
Data sourced from Clemson OPEN. clemson.edu Note: SF2312 contains an additional hydroxyl group compared to deoxy-SF2312.
These computational results support the experimental finding that larger, bulkier rings are not as well-tolerated within the active site of TbENO, leading to weaker binding and lower inhibitory potency. clemson.edu This highlights the critical role of the ligand's conformation and fit within the target's binding pocket for effective molecular recognition and inhibition.
Computational Approaches to Binding Prediction and Docking Analysis
Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, plays a pivotal role in the discovery and optimization of compounds that engage specific biological targets. For derivatives containing a piperidine (B6355638) scaffold similar to this compound, these computational techniques have been crucial in elucidating their mechanism of action as selective IKZF2 degraders.
The primary mechanism involves the formation of a stable ternary complex between the compound, the E3 ligase substrate receptor Cereblon (CRBN), and the neosubstrate, IKZF2. Computational efforts have focused on understanding the specific molecular interactions that drive the formation and stability of this complex, thereby enabling the selective ubiquitination and subsequent proteasomal degradation of IKZF2. nih.govbioengineer.org
Docking and Binding Mode Analysis of Structurally Related Compounds:
Studies on selective IKZF2 degraders, such as NVP-DKY709 and PVTX-405, have provided significant insights into the binding interactions within the CRBN-ligand-IKZF2 ternary complex. nih.govnih.gov These compounds, which feature a piperidine-containing scaffold, effectively act as a molecular glue, creating a new binding interface.
X-ray crystallography and computational modeling of these complexes have revealed key interactions:
Interaction with Cereblon (CRBN): The glutarimide (B196013) portion of the piperidine-containing compounds typically forms crucial hydrogen bonds with residues in the CRBN binding pocket. For instance, the glutarimide moiety of PVTX-405 has been shown to form hydrogen bonds with the backbone amide of Histidine 378 (H378) and Tryptophan 380 (W380) of CRBN. An additional hydrogen bond is often observed between a carbonyl group on the compound's central scaffold and the side chain of Asparagine 351 (N351) in CRBN. nih.gov
Interaction with IKZF2: The selectivity for IKZF2 over other Ikaros family members (like IKZF1 and IKZF3) is dictated by specific interactions with the zinc finger (ZF) domains of IKZF2. Computational analyses and structural data have shown that modifications to the ligand can exploit subtle differences in the amino acid sequences of the zinc finger domains. For example, the selectivity of NVP-DKY709 for IKZF2 is rationalized by the analysis of the DDB1:CRBN:NVP-DKY709:IKZF2 ternary complex X-ray structures. nih.gov
The following tables summarize the key interacting residues identified through computational and structural studies of selective IKZF2 degraders that are structurally related to this compound.
Table 1: Key Residue Interactions for Selective IKZF2 Degraders with the CRBN-IKZF2 Complex
| Compound Class | Interacting Protein | Key Interacting Residues | Type of Interaction | Reference |
| Piperidine-based IKZF2 Degrader (e.g., PVTX-405) | Cereblon (CRBN) | H378, W380 | Hydrogen Bonding (with glutarimide moiety) | nih.gov |
| Piperidine-based IKZF2 Degrader (e.g., PVTX-405) | Cereblon (CRBN) | N351 | Hydrogen Bonding (with central scaffold) | nih.gov |
| Piperidine-based IKZF2 Degrader (e.g., NVP-DKY709) | IKZF2 | Zinc Finger 2 (ZF2) Domain | Shape complementarity and specific contacts | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling:
While specific QSAR models for this compound are not published, the principles of QSAR have been applied to related compound series to guide optimization. For example, computational modeling was used in the development of PLX-4107, a selective IKZF2 molecular glue degrader, to screen compounds and optimize for the reprogramming of regulatory T-cell function. bmj.com Such models typically correlate physicochemical properties and structural features of the compounds with their biological activity, such as their half-maximal degradation concentration (DC50) or their binding affinity. These models help in predicting the activity of novel, unsynthesized compounds and in understanding the structural features that are critical for potent and selective IKZF2 degradation.
Structure Activity Relationship Sar and Rational Drug Design Principles
Elucidation of Key Pharmacophoric Elements within the 2-(2-oxopiperidin-3-yl)acetic acid Scaffold
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, several key pharmacophoric features can be identified. The lactam (a cyclic amide) within the 2-oxopiperidine ring provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). The acetic acid side chain presents a carboxylic acid group, which is a crucial interaction point, capable of acting as both a hydrogen bond donor and acceptor. At physiological pH, this group can be deprotonated to form a carboxylate anion, enabling strong ionic interactions or salt bridges with biological targets. The piperidine (B6355638) ring itself forms a non-polar, hydrophobic core that can engage in van der Waals interactions with complementary hydrophobic pockets in a receptor.
Table 1: Key Pharmacophoric Features of this compound
| Feature | Group | Potential Interaction Type |
|---|---|---|
| Hydrogen Bond Donor | Lactam N-H | Hydrogen Bonding |
| Hydrogen Bond Acceptor | Lactam C=O | Hydrogen Bonding |
| Hydrogen Bond Donor/Acceptor | Carboxylic Acid -OH | Hydrogen Bonding |
| Ionic Interaction / H-Bond Acceptor | Carboxylate -COO⁻ | Ionic Bonding, Hydrogen Bonding |
Impact of Stereochemistry on Biological Activity and Selectivity
The carbon at the 3-position of the piperidine ring, to which the acetic acid moiety is attached, is a chiral center. This means the compound can exist as two distinct, non-superimposable mirror images, or enantiomers: (R)-2-(2-oxopiperidin-3-yl)acetic acid and (S)-2-(2-oxopiperidin-3-yl)acetic acid. This stereochemistry is critical, as biological macromolecules like enzymes and receptors are themselves chiral. Consequently, the two enantiomers are expected to exhibit different biological activities and/or potencies.
The differential activity arises because only one enantiomer may be able to orient its pharmacophoric groups (the lactam, the carboxylic acid, and the hydrophobic ring) in the precise three-dimensional arrangement required for optimal binding to the chiral active site of a biological target. The other enantiomer, being a mirror image, may bind weakly or not at all. This principle of stereoselectivity is fundamental in drug design. nih.govresearchgate.net For instance, studies on other substituted heterocyclic systems have demonstrated that the stereoselective synthesis of specific isomers is crucial for achieving desired biological effects. nih.govfigshare.com The activation energy required for the interconversion between stereoisomers can also be a significant factor in their relative activities and stability. researchgate.net
Table 2: Conceptual Impact of Stereochemistry on Target Binding
| Enantiomer | 3D Orientation of Acetic Acid | Hypothetical Receptor Fit | Expected Biological Activity |
|---|---|---|---|
| (R)-Isomer | Specific spatial orientation | Optimal; key interactions are maximized | High Potency |
Analysis of Substituent Effects on Target Binding and Functional Modulation
The potency and selectivity of the this compound scaffold can be fine-tuned by adding or modifying substituents at various positions. SAR exploration involves systematically making these changes and measuring the effect on biological activity. Key positions for modification include the piperidine ring, the lactam nitrogen, and the acetic acid side chain.
Piperidine Ring Substitution: Adding small alkyl groups (e.g., methyl) or electron-withdrawing groups (e.g., fluorine, chlorine) to the C4, C5, or C6 positions can influence the molecule's conformation, lipophilicity, and electronic properties. Studies on other substituted piperidines have shown that the position of substitution is critical; for example, 2- and 3-substituted compounds were found to be generally more active than 4-substituted ones in a series of ketamine analogues. mdpi.com
Lactam N-Substitution: Alkylation or acylation of the lactam nitrogen (N1 position) would remove the hydrogen bond donating capability of the N-H group, which could either increase or decrease activity depending on whether that interaction is critical for target binding.
Acetic Acid Chain Modification: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) or an amide. This neutralizes the negative charge, making the molecule more lipophilic and altering its hydrogen bonding capacity. Such changes are often explored to improve properties like cell permeability.
Table 3: Representative SAR Data for Hypothetical Analogues
| Analogue | Modification | Rationale for Change | Expected Effect on Activity |
|---|---|---|---|
| Parent Compound | This compound | Baseline | - |
| Analogue 1 | 4-fluoro-2-(2-oxopiperidin-3-yl)acetic acid | Introduce polar group, alter electronics | May enhance binding through new interactions or conformational lock |
| Analogue 2 | Methyl 2-(2-oxopiperidin-3-yl)acetate | Increase lipophilicity, remove ionic charge | May improve membrane permeability but could lose key ionic binding |
| Analogue 3 | 2-(1-methyl-2-oxopiperidin-3-yl)acetic acid | Remove N-H hydrogen bond donor | Activity decreases if H-bond donation is critical for target binding |
| Analogue 4 | 3-(2-oxopiperidin-3-yl)propanamide | Replace carboxylate with neutral amide | Changes hydrogen bonding pattern and removes ionic interaction |
Design and Synthesis of Analogues for SAR Exploration
The rational design of new analogues is followed by their chemical synthesis. A variety of modern synthetic methods can be employed to create a library of compounds based on the this compound scaffold for SAR studies. ajchem-a.com A general synthetic approach could involve the cyclization of a substituted glutamic acid derivative to form the 2-oxopiperidine ring, which sets the crucial C3 stereochemistry.
A plausible synthetic strategy could begin with a known starting material, such as a protected glutamic acid, which allows for stereochemical control. The synthesis might proceed through the following key steps:
Lactam Formation: Intramolecular cyclization of a suitable linear amino acid precursor (e.g., a derivative of 5-aminopentanoic acid) to form the 2-oxopiperidine (also known as δ-valerolactam) ring.
Side Chain Introduction: Introduction of the acetic acid moiety or its precursor at the C3 position via an enolate alkylation reaction.
Functional Group Interconversion: Subsequent chemical modifications to introduce diversity. For example, the carboxylic acid of the parent compound could be converted into various esters, amides, or other bioisosteres. Substituents could be introduced onto the piperidine ring using various C-H activation or conjugate addition strategies. nih.gov The synthesis of related heterocyclic structures often involves the condensation of multiple components, followed by cyclization reactions. researchgate.net
QSAR Modeling and Ligand-Based Drug Design Initiatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com This approach is invaluable for predicting the activity of newly designed analogues before they are synthesized, thereby saving time and resources. nih.gov
A typical QSAR study for analogues of this compound would involve the following steps:
Data Set Assembly: A series of synthesized analogues with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set (to build the model) and a test set (to validate it).
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's structure, such as its physicochemical, electronic, steric, and topological properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using the test set and statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govmdpi.com
A robust QSAR model can provide insights into which molecular properties are most important for activity, guiding the design of future compounds with potentially enhanced potency. acquirepublications.orgmdpi.com
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability | Relates to the molecule's reactivity and ability to form covalent or charge-transfer interactions. |
Preclinical Pharmacological and Biological Investigations Non Clinical Context
In Vitro Cellular Activity and Pathway Modulation
There is no available information from scientific literature regarding the in vitro effects of 2-(2-oxopiperidin-3-yl)acetic acid on cellular models.
Cell Line-Based Proliferation and Viability Assays
No studies were identified that assessed the impact of this compound on the proliferation or viability of cancer cell lines or other cellular models.
Cell Cycle Regulation and Apoptosis Induction Studies
Data concerning the effects of this compound on cell cycle progression or the induction of apoptosis in any cell line are not present in the available scientific literature.
Gene Expression and Protein Level Modulation in Cellular Models
There are no published reports detailing how this compound may modulate gene expression or protein levels in cellular systems.
Enzyme Activity Assays in Cell Lysates and Recombinant Systems
No information is available on the enzymatic targets of this compound or its activity in enzyme inhibition or activation assays.
In Vivo Efficacy and Pharmacodynamic Studies in Relevant Non-Human Models
No in vivo studies in non-human models have been published for this compound.
Efficacy in Xenograft and Syngeneic Tumor Models
There is no evidence from xenograft or syngeneic tumor model studies to support the efficacy of this compound in a non-clinical setting.
Modulation of Disease Biomarkers in Animal Models
Comprehensive studies detailing the effects of this compound on specific disease biomarkers in animal models are not presently available in the public domain. The modulation of biomarkers is a critical step in preclinical research to establish a compound's potential therapeutic efficacy. This process typically involves administering the compound to animal models of specific diseases and measuring changes in relevant biological markers. These markers can include levels of specific proteins, enzyme activity, or gene expression related to the disease pathology. Without access to specific study reports or publications, a detailed account of how this compound impacts disease biomarkers cannot be provided.
Target Engagement Assessment in In Vivo Systems
Information regarding the in vivo target engagement of this compound is not currently available. Target engagement studies are crucial to confirm that a compound interacts with its intended molecular target within a living organism. Techniques for assessing target engagement can include positron emission tomography (PET) imaging with a radiolabeled form of the compound, or by measuring downstream biochemical changes that are a direct result of the compound binding to its target. The absence of published data in this area means that the specific molecular targets of this compound and the extent of its engagement with these targets in vivo remain to be elucidated.
Preclinical Pharmacokinetic and Metabolism Studies (Non-Clinical Species)
Detailed preclinical pharmacokinetic and metabolism data for this compound in non-clinical species are not publicly accessible. The following sections outline the standard parameters assessed in such studies, for which specific data on this compound is pending.
Absorption and Distribution Characterization in Animal Models
Specific data on the absorption and distribution of this compound in animal models have not been published. The characterization of absorption and distribution is fundamental to understanding a drug's behavior in the body. Key parameters that would be evaluated in animal models, such as rats or dogs, include:
Bioavailability: The fraction of an administered dose that reaches the systemic circulation.
Time to Maximum Concentration (Tmax): The time at which the highest concentration of the compound is observed in the plasma.
Maximum Concentration (Cmax): The peak plasma concentration of the compound.
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
A table summarizing typical absorption and distribution parameters is provided below for illustrative purposes, though specific values for this compound are not available.
Table 1: Illustrative Table of Absorption and Distribution Parameters
| Parameter | Description |
|---|---|
| Bioavailability (%) | The proportion of the drug that enters the circulation when introduced into the body and is able to have an active effect. |
| Tmax (h) | Time to reach maximum plasma concentration. |
| Cmax (ng/mL) | Maximum plasma concentration. |
Routes and Rates of Excretion in Preclinical Species
Data on the routes and rates of excretion of this compound in preclinical species are not available. Excretion studies determine how a compound and its metabolites are eliminated from the body, typically via urine, feces, or bile. Key parameters include the percentage of the dose excreted by each route and the rate of excretion.
In Vitro-In Vivo Correlation (IVIVC) Methodologies in Preclinical Development
There are no published instances of the application of In Vitro-In Vivo Correlation (IVIVC) methodologies in the preclinical development of this compound. IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate of drug dissolution) and a relevant in vivo response (e.g., plasma drug concentration). A successful IVIVC can be a valuable tool in drug development, potentially reducing the need for extensive in vivo studies.
Therapeutic Potential and Strategic Implications in Drug Discovery
Identification and Optimization of Lead Compounds from the 2-(2-oxopiperidin-3-yl)acetic acid Class
The journey of any new drug begins with the identification of a promising lead compound. For the This compound class, this process would involve the synthesis of a library of derivatives to explore the structure-activity relationship (SAR). The core scaffold presents several opportunities for chemical modification.
Key modification points would include:
The piperidone ring: Substitution at various positions on the ring could influence potency, selectivity, and pharmacokinetic properties.
The acetic acid side chain: Esterification or amidation of the carboxylic acid could modulate bioavailability and cell permeability.
The nitrogen atom of the piperidone: Alkylation or acylation could impact the compound's interaction with its biological target.
A hypothetical lead optimization campaign could involve the synthesis and screening of analogs. For instance, a study on a series of 2-piperidone (B129406) derivatives, while not directly involving This compound , demonstrated that modifications to the piperidone core could lead to potent inhibitors of β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease. nih.gov This suggests that the This compound scaffold could be a starting point for developing agents targeting neurodegenerative disorders.
Table 1: Hypothetical Lead Optimization Strategy for the this compound Class
| Modification Site | Potential Modifications | Desired Outcome | Example Analogs |
| Piperidone Ring | Introduction of alkyl, aryl, or halogen substituents | Enhance target binding affinity and selectivity | 2-(5-methyl-2-oxopiperidin-3-yl)acetic acid |
| Acetic Acid Side Chain | Esterification, amidation | Improve cell permeability and oral bioavailability | Methyl 2-(2-oxopiperidin-3-yl)acetate |
| Piperidone Nitrogen | Alkylation, acylation | Modulate pharmacokinetic profile | 2-(1-methyl-2-oxopiperidin-3-yl)acetic acid |
Exploration of Combination Therapy Strategies in Preclinical Disease Models
Once optimized lead compounds are identified, exploring their efficacy in combination with existing therapies is a crucial step. This is particularly relevant for complex diseases with multifactorial pathologies, such as cancer or neurodegenerative diseases. For instance, if derivatives of This compound were found to have neuroprotective effects, their combination with anti-inflammatory agents could be investigated in preclinical models of Alzheimer's or Parkinson's disease.
The rationale for such combinations would be to target different aspects of the disease process simultaneously, potentially leading to synergistic effects and improved therapeutic outcomes. Preclinical studies in animal models would be essential to evaluate the efficacy and potential for additive or synergistic interactions of these combination regimens.
Development of Prodrugs for Enhanced Delivery and Bioavailability in Research
The physicochemical properties of a drug candidate, such as its solubility and permeability, are critical for its in vivo efficacy. The carboxylic acid group in This compound may limit its ability to cross cellular membranes, including the blood-brain barrier. To overcome this, the development of prodrugs is a well-established strategy.
A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For This compound , the carboxylic acid moiety is an ideal handle for prodrug design. Esterification of the carboxylic acid to create more lipophilic esters could enhance oral absorption and brain penetration. These ester prodrugs would then be hydrolyzed by endogenous esterases to release the active parent compound at the site of action. The design of such prodrugs would need to balance increased lipophilicity with sufficient aqueous solubility for formulation.
Comparative Analysis with Other Classes of Modulators Targeting Similar Pathways
To understand the unique therapeutic potential of the This compound class, a comparative analysis with other modulators targeting the same biological pathway is necessary. However, the specific biological target of This compound has not been publicly disclosed.
Hypothetically, if this class of compounds were found to modulate a specific enzyme or receptor, a comparative analysis would involve evaluating its potency, selectivity, and mechanism of action against other known inhibitors or activators of that target. For example, if it were to target a specific kinase, its profile would be compared to existing kinase inhibitors in terms of binding affinity, off-target effects, and in vivo efficacy. This analysis would be critical in defining the potential advantages and therapeutic niche of the This compound class in a competitive landscape.
Advanced Analytical and Characterization Methodologies for Research Applications
Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts of a chemical synthesis. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like "2-(2-oxopiperidin-3-yl)acetic acid."
High-Performance Liquid Chromatography (HPLC): Purity assessment is typically performed using reversed-phase HPLC (RP-HPLC). A C18 stationary phase is often the first choice, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid moiety. Quantitative analysis relies on the creation of a calibration curve using a highly purified reference standard of the compound. Since "this compound" possesses a chiral center at the 3-position of the piperidinone ring, chiral HPLC is necessary to separate and quantify the enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are frequently used for this purpose. bldpharm.comnih.gov
Gas Chromatography (GC): Gas chromatography is generally less suitable for a polar, non-volatile compound like "this compound" unless it is derivatized to increase its volatility. Derivatization might involve esterification of the carboxylic acid and/or silylation of the lactam nitrogen proton.
A hypothetical HPLC method for purity analysis is presented in the table below.
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Mass Spectrometry for Structural Confirmation and Metabolite Profiling (e.g., LC-MS/MS, High-Resolution MS)
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of a compound and providing structural information through fragmentation analysis. miamioh.edu When coupled with liquid chromatography (LC-MS), it becomes an indispensable technique for identifying metabolites in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For structural confirmation, Electrospray Ionization (ESI) is a suitable soft ionization technique. In positive ion mode, the compound would be expected to form a protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the elemental formula with high confidence. In tandem MS (MS/MS) experiments, the [M+H]⁺ ion is fragmented to produce a characteristic pattern. Expected fragmentation could involve the loss of water (H₂O) from the carboxylic acid, loss of carbon monoxide (CO) from the lactam ring, or cleavage of the acetic acid side chain. researchgate.netraco.cat These fragmentation patterns are crucial for distinguishing it from isomers. LC-MS/MS is also the gold standard for quantitative bioanalysis and metabolite profiling due to its high sensitivity and selectivity. nih.govmdpi.com
A table of expected mass-to-charge ratios (m/z) for "this compound" (C₇H₁₁NO₃, Exact Mass: 157.0739) is provided below.
| Ion Species | Calculated m/z |
| [M+H]⁺ | 158.0811 |
| [M+Na]⁺ | 180.0631 |
| [M-H]⁻ | 156.0666 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. rsc.org It provides detailed information about the carbon-hydrogen framework of the molecule.
A table with hypothetical ¹H NMR data is shown below.
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | ~11-12 | br s |
| NH -C=O | ~7.5-8.5 | br s |
| CH -CH₂COOH | ~2.8-3.2 | m |
| -CH₂-N | ~3.2-3.4 | m |
| -CH₂-COOH | ~2.4-2.7 | m |
| Ring -CH ₂- | ~1.7-2.2 | m |
| Ring -CH ₂- | ~1.7-2.2 | m |
X-ray Crystallography for Ligand-Protein Complex Structures and Compound Characterization
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of "this compound" can be grown, this technique can confirm its constitution, configuration, and conformation. It is the only method that can unambiguously determine the relative stereochemistry. Furthermore, if the compound is designed to interact with a biological target such as an enzyme, co-crystallization of the compound with the protein can provide an atomic-level view of the ligand-protein interactions. mdpi.comresearchgate.netresearchgate.net This information is invaluable for structure-based drug design, helping to rationalize the compound's activity and guide the synthesis of more potent analogues.
Biochemical and Cell-Based Assays for Potency and Mechanism of Action Studies
To evaluate the biological activity of "this compound," a series of biochemical and cell-based assays would be required. The specific assays depend entirely on the therapeutic hypothesis for the compound.
Biochemical Assays: If the compound is designed as an enzyme inhibitor, a biochemical assay using the purified target enzyme would be performed to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). These assays measure the enzyme's activity in the presence of varying concentrations of the inhibitor.
Cell-Based Assays: Cell-based assays are used to determine the effect of the compound in a more biologically relevant context. These assays can measure a wide range of endpoints, such as cell viability, proliferation, apoptosis, or the modulation of specific signaling pathways. The half-maximal effective concentration (EC₅₀) is a common measure of potency in cell-based assays. For example, if the compound is hypothesized to have antibacterial activity, its minimum inhibitory concentration (MIC) would be determined against various bacterial strains. unimi.it
A hypothetical example of data from a biochemical assay is presented below.
| Assay Type | Target | Parameter | Result |
| Biochemical | Enzyme X | IC₅₀ | [Value] µM |
| Cell-Based | Cell Line Y | EC₅₀ | [Value] µM |
Future Research Directions and Unexplored Avenues
Discovery of Novel Biological Targets and Therapeutic Indications
The piperidine (B6355638) ring is a prevalent feature in numerous approved drugs, demonstrating a wide range of biological activities. arizona.edu Derivatives have been investigated for their potential as anticancer, neuroprotective, and antimicrobial agents. smolecule.comclinmedkaz.orgvulcanchem.com For 2-(2-oxopiperidin-3-yl)acetic acid, a systematic exploration of its biological targets is a critical first step.
Initial research could focus on screening the compound against a broad panel of receptors, enzymes, and ion channels. Given the structural similarities of some piperidine derivatives to neurotransmitters, exploring targets within the central nervous system for conditions like Alzheimer's or Parkinson's disease could be a fruitful avenue. smolecule.com Furthermore, the presence of the lactam and carboxylic acid moieties suggests potential interactions with enzymes such as proteases or kinases, which are often implicated in cancer and inflammatory diseases. clinmedkaz.org High-throughput screening campaigns, coupled with target identification techniques, will be instrumental in pinpointing novel biological activities and, consequently, new therapeutic indications for this compound and its derivatives.
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools for the design and optimization of new chemical entities. youtube.commdpi.comnih.gov These computational approaches can be leveraged to accelerate the exploration of the chemical space around this compound.
By building predictive models based on existing data for related piperidine derivatives, AI algorithms can help in:
Predicting Biological Activity: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained to predict the biological activity of novel analogues of this compound against various targets. mdpi.com
Optimizing Pharmacokinetic Properties: AI can be employed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, guiding the design of compounds with more favorable drug-like characteristics. youtube.com
De Novo Design: Generative AI models can design entirely new molecules based on the 2-oxopiperidine scaffold, optimized for specific biological targets and desired properties.
The application of these in silico methods can significantly reduce the time and cost associated with synthesizing and testing new compounds, enabling a more focused and efficient drug discovery campaign. nih.gov
Development of Advanced In Vitro Models for Predictive Preclinical Research
To better predict the efficacy and safety of this compound and its analogues in humans, the use of advanced in vitro models is paramount. Traditional two-dimensional (2D) cell cultures often fail to replicate the complexity of human tissues. researchgate.net
Future research should utilize more physiologically relevant models, such as:
Three-Dimensional (3D) Cell Cultures and Spheroids: These models better mimic the cellular interactions and microenvironment of native tissues, providing more accurate data on compound efficacy and toxicity. researchgate.netresearchgate.net For instance, 3D neuroblastoma models could be used to test the neuroprotective effects of the compound. researchgate.net
Organoids: These self-organizing 3D structures derived from stem cells can recapitulate the architecture and function of specific organs, offering a sophisticated platform for preclinical testing. nih.gov Brain organoids, for example, could be used to study the compound's effect on neurodegenerative processes. nih.gov
Organs-on-a-Chip: These microfluidic devices can model the function of human organs and even multi-organ systems, allowing for the study of complex physiological responses to drug candidates. nih.gov
The adoption of these advanced models will provide more predictive data, helping to de-risk the transition from preclinical to clinical development.
Exploration of New Synthetic Methodologies for Analogues
The development of novel and efficient synthetic routes is crucial for generating a diverse library of analogues of this compound for structure-activity relationship (SAR) studies. While general methods for the synthesis of piperidine derivatives exist, exploring new methodologies can offer advantages in terms of yield, stereoselectivity, and the introduction of diverse functional groups. nih.govarkat-usa.org
Future synthetic efforts could focus on:
Asymmetric Synthesis: Developing stereoselective methods to control the chirality of the molecule, which can have a profound impact on its biological activity and safety. nih.gov
Catalytic Methods: Employing novel catalysts to streamline the synthesis and allow for the introduction of a wider range of chemical modifications under milder reaction conditions. nih.gov
Combinatorial Chemistry: Utilizing high-throughput synthesis techniques to rapidly generate a large library of analogues for screening.
The ability to efficiently synthesize a variety of functionalized analogues is fundamental to optimizing the lead compound and fully exploring its therapeutic potential. organic-chemistry.orgnih.govresearchgate.net
Investigation of Epigenetic and Systems Biology Impacts of Compound Exposure
Understanding the broader biological impact of this compound requires looking beyond single-target interactions. Investigating its effects on epigenetic modifications and through the lens of systems biology can provide a more holistic view of its mechanism of action.
Epigenetics: Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in gene expression and disease. nih.govnih.gov Studies could explore whether this compound or its derivatives can modulate the activity of epigenetic enzymes, potentially offering new therapeutic avenues in cancer or other diseases with epigenetic dysregulation. wikipedia.org The structural component of acetic acid itself has been noted for its role as a reagent and its potential interactions. drugbank.com
Systems Biology: A systems biology approach integrates data from genomics, proteomics, and metabolomics to understand how a compound affects complex biological networks. nih.govnih.govfrontiersin.org By analyzing the global changes in a biological system upon exposure to the compound, researchers can identify not only the primary target but also off-target effects and downstream signaling pathways. ucd.ieresearchgate.net This comprehensive understanding can help in predicting both efficacy and potential side effects.
By embracing these future research directions, the scientific community can systematically unravel the therapeutic potential of this compound, a compound that, while currently understudied, holds promise as a scaffold for the development of novel medicines.
Q & A
Q. What are the established synthetic routes for 2-(2-oxopiperidin-3-yl)acetic acid, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via coupling reactions between piperidinone derivatives and activated acetic acid precursors. Key steps include:
- Ring-opening functionalization : Piperidin-2-one derivatives are modified at the 3-position using nucleophilic substitution or metal-catalyzed cross-coupling .
- Carboxylic acid introduction : Acetic acid moieties are introduced via alkylation or Michael addition, followed by oxidation of intermediates (e.g., using Jones reagent) .
- Optimization : Reaction temperature (40–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect stereochemical outcomes. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity.
Q. How is the structural integrity of this compound validated in crystallographic studies?
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard . Key parameters include:
- Bond lengths : C=O (1.21–1.23 Å) and C-N (1.33–1.35 Å) distances verify keto-amide tautomerism .
- Hydrogen bonding : Intermolecular O–H···O interactions (2.6–2.8 Å) confirm dimer formation in the solid state .
- Validation tools : The Cambridge Structural Database (CSD) cross-references experimental data against known analogs to detect anomalies .
Advanced Research Questions
Q. How can conflicting crystallographic data on the compound’s conformation be resolved?
Discrepancies in torsional angles or hydrogen-bonding networks may arise from:
- Polymorphism : Different crystallization solvents (e.g., ethanol vs. acetonitrile) induce alternate packing modes .
- Refinement protocols : SHELXL’s restraints vs. independent atomic parameterization in Olex2 can yield divergent models. Cross-validation using Rfree and electron density maps (e.g., omit maps) resolves overfitting .
- Complementary techniques : Pairing X-ray data with solid-state NMR (e.g., <sup>13</sup>C chemical shifts) validates dynamic vs. static disorder .
Q. What mechanistic insights guide the compound’s application in MDM2-p53 interaction studies?
Structural analogs like AMG 232 (a clinical MDM2 inhibitor) suggest that the 2-oxopiperidinyl-acetic acid scaffold binds MDM2’s hydrophobic pocket (Phe19, Trp23, Leu26) via:
- Hydrogen bonding : The acetic acid group interacts with His96 .
- Steric complementarity : The piperidinone ring occupies a subpocket adjacent to MDM2’s α-helical domain .
- Validation assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity (Kd = 1–10 nM), while mutagenesis (e.g., MDM2-L57A) confirms specificity .
Q. How do solvent and pH conditions affect the compound’s stability in biological assays?
- pH-dependent degradation : The keto-amide group hydrolyzes at pH < 3 or > 10, forming piperidin-2-one and glycolic acid derivatives. Stability is maintained in buffered solutions (pH 6–8) .
- Solvent effects : Aqueous solubility (0.5–1.2 mg/mL at 25°C) improves with co-solvents (e.g., DMSO ≤10%), but aggregation in PBS may skew IC50 values in cell-based assays .
Methodological Best Practices
Q. Table 1: Key Analytical Techniques for Characterization
Q. Table 2: Troubleshooting Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
